molecular formula C13H19NO4S B14355445 Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate CAS No. 92198-63-5

Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate

Cat. No.: B14355445
CAS No.: 92198-63-5
M. Wt: 285.36 g/mol
InChI Key: VAVDSKLJUBLMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate is an organic compound with a complex structure that includes a sulfanyl group, a phenyl ring, and bis(2-hydroxyethyl)amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate typically involves the reaction of 4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate with methylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or sulfides.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate involves its interaction with molecular targets such as enzymes and receptors. The compound may act by modulating the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate specific enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-((4-(bis(2-hydroxyethyl)amino)phenyl)(cyano)methyl)-2,3,5,6-tetrafluorophenyl]malonitrile
  • 4-{[bis(2-hydroxyethyl)amino]methyl}-2-tert-butyl-6-methylphenol hydrochloride

Uniqueness

Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate is unique due to its specific structural features, such as the presence of both sulfanyl and bis(2-hydroxyethyl)amino groups. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

92198-63-5

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate

InChI

InChI=1S/C13H19NO4S/c1-18-13(17)10-19-12-4-2-11(3-5-12)14(6-8-15)7-9-16/h2-5,15-16H,6-10H2,1H3

InChI Key

VAVDSKLJUBLMTG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=CC=C(C=C1)N(CCO)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.